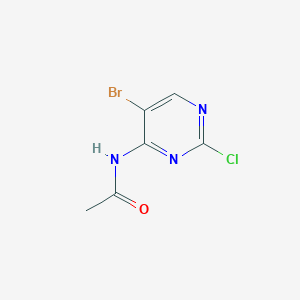

N-(5-溴-2-氯嘧啶-4-基)乙酰胺

描述

Synthesis Analysis

The synthesis of N-(5-bromo-2-chloropyrimidin-4-yl)acetamide derivatives has been explored in various studies. One approach involves the use of N-aryl-2-chloroacetamides as electrophilic building blocks to form ring annulated thiazolo[3,2-a]pyrimidinone products. This method includes the formation of the title compound with acceptable yields and involves the elimination of by-products such as aniline or 2-aminobenzothiazole . Another synthetic route reported is the condensation of 2-chloro-N-(4,6-diarylpyrimidin-2-yl)acetamides with morpholine, which results in novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides. This process is facilitated by the presence of anhydrous potassium carbonate and leads to compounds characterized by various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of N-(5-bromo-2-chloropyrimidin-4-yl)acetamide and its derivatives has been confirmed through analytical and spectral studies, including single crystal X-ray data. For instance, the structure of thiazolo[3,2-a]pyrimidinone derivatives synthesized from N-aryl-2-chloroacetamides was verified using X-ray crystallography . Additionally, the vibrational spectroscopic signatures of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide were characterized using Raman and Fourier transform infrared spectroscopy, supported by ab initio calculations. The study of this molecule's vibrational properties, along with density functional theory (DFT) calculations, provided insights into the geometric equilibrium and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of N-(5-bromo-2-chloropyrimidin-4-yl)acetamide derivatives is influenced by the presence of electrophilic centers, which facilitate the formation of annulated products. The reactivity is further evidenced by the successful synthesis of novel compounds through the reaction of chloroacetamide derivatives with nucleophiles like morpholine . The vibrational spectroscopy and DFT studies also shed light on the rehybridization and hyperconjugation effects in the dimer molecule of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, indicating the presence of strong hydrogen bonding and weak intramolecular interactions that contribute to the molecule's stability .

Physical and Chemical Properties Analysis

The physical properties of the synthesized compounds, such as melting points, were determined and used to characterize the novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides . The chemical properties, including the nature of intermolecular interactions, were elucidated through vibrational spectroscopy, DFT calculations, and natural bond orbital (NBO) analysis. The Hirshfeld surface analysis provided quantitative insights into the crystal packing of the compounds. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, were investigated, and in-silico docking studies indicated potential antiviral activity .

科学研究应用

合成和生物活性

N-(5-溴-2-氯嘧啶-4-基)乙酰胺衍生物已被合成和表征,对各种细菌和真菌菌株表现出显着的抗菌活性。这些化合物因其在抗菌和抗真菌应用中的潜力而被探索,突出了它们在药物化学和药物研究中的相关性 (Ranganatha 等人,2018).

抗惊厥和抗抑郁活性

N-(5-溴-2-氯嘧啶-4-基)乙酰胺的衍生物已被合成并评估其抗惊厥和抗抑郁活性。这些研究有助于了解这些化合物在神经系统疾病中的治疗潜力 (Severina 等人,2020).

抗病毒特性

研究探索了 N-(5-溴-2-氯嘧啶-4-基)乙酰胺衍生物的抗病毒特性,特别是针对人类巨细胞病毒。这些发现对于开发新的抗病毒药物至关重要 (Paramonova 等人,2020).

结构分析和化学相互作用

N-(5-溴-2-氯嘧啶-4-基)乙酰胺衍生物的结构分析提供了对其化学性质和相互作用的见解。这些研究对于设计和优化具有增强生物活性的新化合物至关重要 (Boechat 等人,2011).

抗癌活性

对 N-(5-溴-2-氯嘧啶-4-基)乙酰胺衍生物的抗癌活性进行的研究已显示出对某些癌细胞系的良好效果。这项研究为新型抗癌药物的开发开辟了途径 (Horishny 等人,2021).

作用机制

Target of Action

It’s known that similar compounds often target therespiratory system .

Mode of Action

Related compounds are often used inSuzuki–Miyaura (SM) coupling reactions , which are widely-applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential use in sm coupling reactions, it may influence pathways involving carbon–carbon bond formation .

Result of Action

Related compounds have been noted to cause skin irritation, serious eye damage, and specific target organ toxicity, particularly affecting the respiratory system .

Action Environment

The action, efficacy, and stability of 4-Acetylamino-5-bromo-2-chloropyrimidine can be influenced by various environmental factors. For instance, the success of SM coupling reactions, in which this compound might be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

安全和危害

While specific safety and hazard information for “N-(5-bromo-2-chloropyrimidin-4-yl)acetamide” is not available in the search results, it is generally recommended to avoid skin contact and inhalation when handling this compound. Personal protective equipment such as gloves and masks should be worn during use .

未来方向

The future directions for “N-(5-bromo-2-chloropyrimidin-4-yl)acetamide” and its derivatives could involve further exploration of their antimicrobial activities . Additionally, their potential as intermediates in the synthesis of other compounds, such as 2-aminopyridines as cdk4 inhibitors, could be further investigated .

属性

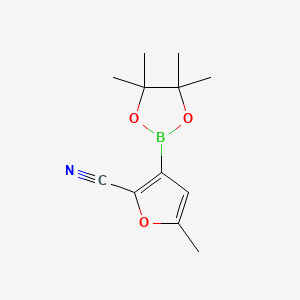

IUPAC Name |

N-(5-bromo-2-chloropyrimidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN3O/c1-3(12)10-5-4(7)2-9-6(8)11-5/h2H,1H3,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYLQQLKDKKDDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=NC=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650059 | |

| Record name | N-(5-Bromo-2-chloropyrimidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-bromo-2-chloropyrimidin-4-yl)acetamide | |

CAS RN |

934236-39-2 | |

| Record name | N-(5-Bromo-2-chloro-4-pyrimidinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934236-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Bromo-2-chloropyrimidin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

dimethylsilane](/img/structure/B3033114.png)

![(2-chloro-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B3033116.png)

![benzyl N-[1-(phenylsulfonyl)butyl]carbamate](/img/structure/B3033117.png)

![3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B3033123.png)

![Alanine, N-[(5-chloro-2-thienyl)carbonyl]-2-methyl-](/img/structure/B3033125.png)